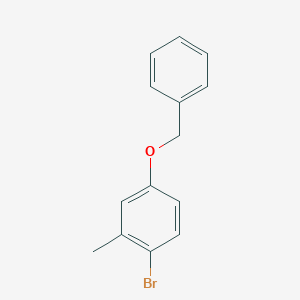
5-苄氧基-2-溴甲苯
描述
5-Benzyloxy-2-bromotoluene is a useful research compound. Its molecular formula is C14H13BrO and its molecular weight is 277.16 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Benzyloxy-2-bromotoluene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Benzyloxy-2-bromotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzyloxy-2-bromotoluene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学反应
5-苄氧基-2-溴甲苯在各种化学合成和反应中充当关键中间体,展示了它在有机化学中的多功能性。其应用范围从苄氧基化反应的动力学研究到为复杂分子开发新的合成途径。
苄氧基化动力学
一项研究详细介绍了通过将苯甲氧化钠与对溴甲苯反应合成4-苄氧基甲苯,突出了利用微波辐射和相转移催化剂来增强反应动力学的方法。这种方法展示了5-苄氧基-2-溴甲苯在促进亲核取代反应中的潜力,提供了关于影响这些过程的因素的见解,包括催化剂浓度和反应温度 (Brahmayya & Wang, 2016)。
有机合成构建模块
研究5-苄氧基-2-溴甲苯制备3-苄氧基-4-溴和5-溴吡啶酸酯的过程展示了它作为合成生物活性化合物和农药产品的构建模块的实用性。这些酯类被高效地生产,并被证明适用于各种交叉偶联反应,突显了该化合物在促进合成各种官能化吡啶的重要性 (Verdelet et al., 2011)。
立体控制合成
另一个研究重点是氧桥联多环化合物的立体控制合成,其中2-(3-苄氧基)丙-1-炔基)苯甲醛与甲苯中的PtCl(2)发生相互作用,导致形成Pt-吡啉。这些中间体与烯烃发生[3+2]环加成反应,生成氧桥联(5H-苯并[7]环戊-5-基亚甲基)铂(II)中间体。这个过程受烯烃的电子性质影响,突出了5-苄氧基-2-溴甲苯衍生物在获取具有良好立体选择性的多环结构方面的作用 (Oh et al., 2010)。
安全和危害
5-Benzyloxy-2-bromotoluene may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It should be stored in a well-ventilated place and kept tightly closed .
作用机制
Target of Action
5-Benzyloxy-2-bromotoluene is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the SM coupling reaction, 5-Benzyloxy-2-bromotoluene interacts with the organoboron reagents and a palladium catalyst . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the electrophilic organic groups . In the transmetalation step, the nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 5-Benzyloxy-2-bromotoluene . This reaction is widely used for forming carbon-carbon bonds, which are fundamental in organic chemistry . The downstream effects include the formation of new organic compounds through the creation of carbon-carbon bonds .
Pharmacokinetics
Its molecular weight (27716) and physical form (solid) suggest that it may have specific ADME properties .
Result of Action
The primary result of the action of 5-Benzyloxy-2-bromotoluene is the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of 5-Benzyloxy-2-bromotoluene can be influenced by various environmental factors. For instance, the SM coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability of the compound can be affected by storage conditions. It is recommended to store the compound at a temperature between 2-8°C to maintain its stability .
属性
IUPAC Name |
1-bromo-2-methyl-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLLVAZFQFRSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373459 | |
| Record name | 5-Benzyloxy-2-bromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17671-75-9 | |
| Record name | 4-Benzyloxy-1-bromo-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17671-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Benzyloxy-2-bromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


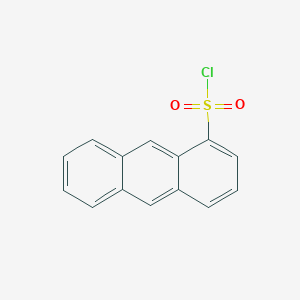
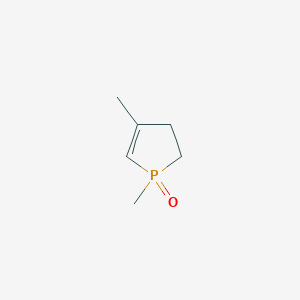
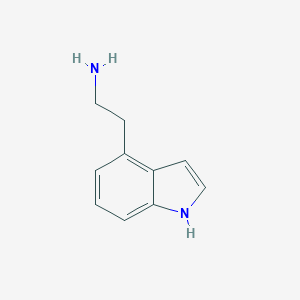

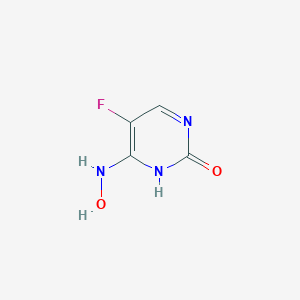





![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B98133.png)

